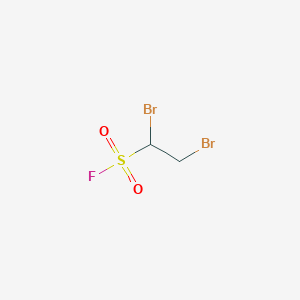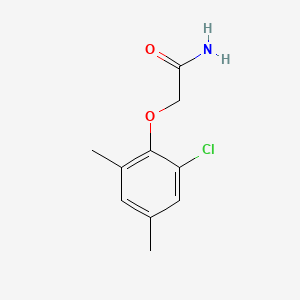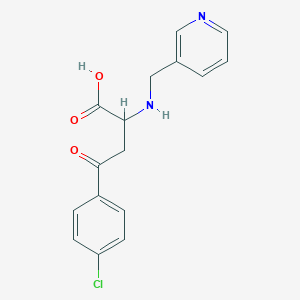
1-Benzyl-3-chloropyrrolidine
Vue d'ensemble
Description
1-Benzyl-3-chloropyrrolidine is an organic compound with the molecular formula C11H14ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom at the third position of the pyrrolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Applications De Recherche Scientifique
1-Benzyl-3-chloropyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Safety and Hazards
1-Benzyl-3-chloropyrrolidine should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound may cause skin irritation, serious eye irritation, and respiratory irritation .
Orientations Futures
Pyrrolidine derivatives, such as 1-Benzyl-3-chloropyrrolidine, have significant potential in drug discovery due to their versatility . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This makes them a promising area for future research and development in the field of medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloropyrrolidine can be synthesized through various methods. One common approach involves the reaction of 3-chloropyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the cyclization of N-benzyl-3-chloro-1-aminopropane under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 3-chloropyrrolidine and benzyl chloride, are fed into the reactor along with a base. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired product yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-chloropyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-benzyl-3-chloropyrrolidin-2-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous acidic conditions or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure and temperature.
Major Products Formed:
Nucleophilic Substitution: Formation of 3-azido-1-benzylpyrrolidine or 3-thio-1-benzylpyrrolidine.
Oxidation: Formation of N-benzyl-3-chloropyrrolidin-2-one.
Reduction: Formation of 1-methyl-3-chloropyrrolidine.
Mécanisme D'action
The mechanism of action of 1-benzyl-3-chloropyrrolidine involves its interaction with specific molecular targets. The benzyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The chlorine atom at the third position can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Benzylpyrrolidine: Lacks the chlorine atom at the third position, resulting in different reactivity and biological activity.
3-Chloropyrrolidine: Lacks the benzyl group, leading to reduced lipophilicity and different chemical properties.
1-Benzyl-3-hydroxypyrrolidine: Contains a hydroxyl group instead of a chlorine atom, affecting its hydrogen bonding capability and reactivity.
Uniqueness: 1-Benzyl-3-chloropyrrolidine is unique due to the presence of both the benzyl and chlorine substituents, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-benzyl-3-chloropyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTQVONOXWGZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3033483.png)
![2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one](/img/structure/B3033485.png)


![1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B3033489.png)
![1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine](/img/structure/B3033491.png)
![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3033497.png)
![3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B3033498.png)
![4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide](/img/structure/B3033501.png)
![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033503.png)
